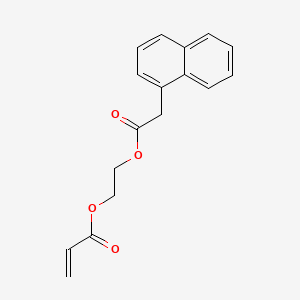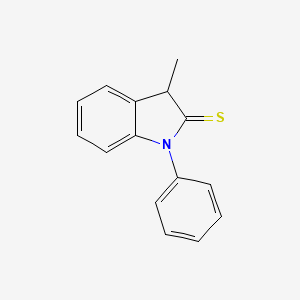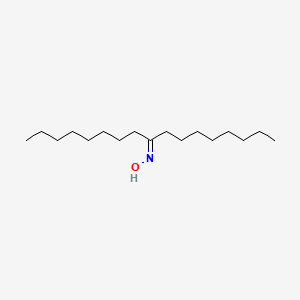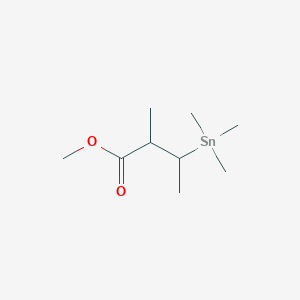
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate: is an organic compound with the molecular formula C28H46O4. It is a type of phthalate ester, which are commonly used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly notable for its branched alkyl ester moieties, which contribute to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with 3-ethylheptan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to produce phthalic acid and 3-ethylheptan-2-ol.
Oxidation: The alkyl chains can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Phthalic acid and 3-ethylheptan-2-ol.
Oxidation: Carboxylic acids or ketones derived from the oxidation of the alkyl chains.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible polymers and plastics. It is also studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to endocrine disruption and toxicity.
Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of polymers.
Industry: Widely used in the manufacturing of flexible PVC products, including cables, flooring, and medical devices.
Wirkmechanismus
The mechanism by which Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, increasing the flexibility and workability of the material. In biological systems, it may interact with cellular receptors or enzymes, potentially leading to endocrine disruption or other toxic effects.
Vergleich Mit ähnlichen Verbindungen
Diisononyl phthalate (DINP): Similar in structure but with different alkyl chain lengths.
Bis(2-ethylhexyl) phthalate (DEHP): Another common plasticizer with slightly different alkyl groups.
Di(2-ethylhexyl) terephthalate (DEHT): A non-phthalate plasticizer with similar applications.
Uniqueness: Bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate is unique due to its specific branched alkyl chains, which provide distinct physical and chemical properties compared to other phthalates. These properties can influence its effectiveness as a plasticizer and its interactions in biological systems.
Eigenschaften
CAS-Nummer |
111983-10-9 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
bis(3-ethylheptan-2-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-7-11-15-21(9-3)19(5)29-25(27)23-17-13-14-18-24(23)26(28)30-20(6)22(10-4)16-12-8-2/h13-14,17-22H,7-12,15-16H2,1-6H3 |
InChI-Schlüssel |
VHJNWRMNPWMWRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





acetate](/img/structure/B14315345.png)


![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)





![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)
